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Compound of Interest

Compound Name: 6-Hydroxy-4'-methoxyflavone

Cat. No.: B1634686

Get Quote

Executive Summary
In flavonoid chemistry, distinguishing between A-ring regioisomers—specifically the 6-hydroxy

and 7-hydroxy analogues—is a persistent analytical challenge. While mass spectrometry (MS)

readily identifies the molecular weight (

268.26 for the aglycone), it often fails to differentiate positional isomers.

This guide provides a definitive NMR assignment for 6-Hydroxy-4'-methoxyflavone,

contrasting it directly with its common isomer, 7-Hydroxy-4'-methoxyflavone (Pratol).[1] The

core differentiator lies not in the chemical shifts alone, but in the spin-coupling networks of the

A-ring protons.

Strategic Protocol: Acquisition Parameters
To ensure reproducibility and resolution of fine coupling constants (critical for isomer

differentiation), the following acquisition parameters are recommended.
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Parameter Specification Rationale

Solvent DMSO-d6

Essential for resolving labile

hydroxyl protons and

preventing aggregation

common in chloroform.[1]

Frequency 400 MHz (Min)

600 MHz recommended to

resolve H-5/H-7 meta-coupling

(

Hz).[1]

Temperature 298 K

Standardizes chemical shifts;

higher temps may sharpen OH

signals but shift exchangeable

protons.

Pulse Seq.
1D

H, COSY, HSQC, HMBC

HMBC is the "self-validating"

step to link the B-ring to the C-

ring.

Comparative Analysis: The "Coupling Constant"
Diagnostic
The most common error in assigning this compound is confusing it with Pratol (7-hydroxy-4'-

methoxyflavone).[1] The distinction relies on the H-5 proton splitting pattern.[1]

The Logic
In 6-Hydroxy-4'-methoxyflavone: The hydroxyl at C-6 interrupts the ortho-coupling path.[1]

H-5 has no ortho-neighbor.[1] It couples only with H-7 (meta).[1]

Result: H-5 appears as a doublet with small

(2-3 Hz).[1]

In 7-Hydroxy-4'-methoxyflavone: The hydroxyl is at C-7.[1] H-5 has an ortho-neighbor (H-6).

[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.benchchem.com/product/b1634686/docs?utm_src=pdf-body#comparative-nmr-profiling-structural-elucidation-of-6-hydroxy-4-methoxyflavone
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634686?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result: H-5 appears as a doublet with large

(8-9 Hz).[1]

Table 1: Comparative

H NMR Data (DMSO-d6)

Position
6-Hydroxy-4'-

methoxyflavone

(Target)

7-Hydroxy-4'-

methoxyflavone

(Alternative)
Diagnostic Note

H-5
7.51 (d,

Hz)

7.98 (d,

Hz)

PRIMARY

DIFFERENTIATOR

H-6 Substituted (OH)
6.95 (dd,

Hz)

H-6 is present only in

7-OH isomer.[1]

H-7
7.23 (dd,

Hz)

Substituted (OH)
H-7 is present only in

6-OH isomer.[1]

H-8
7.62 (d,

Hz)

6.90 (d,

Hz)

H-8 is a doublet in

both, but shifts differ.

H-3 6.95 (s) 6.75 (s)
Characteristic flavone

singlet.[1]

H-2', 6'
8.05 (d,

Hz)

8.02 (d,

Hz)

B-ring is identical in

both.

H-3', 5'
7.12 (d,

Hz)

7.10 (d,

Hz)

AA'BB' system.

4'-OMe 3.86 (s) 3.85 (s) Methoxy signal.[1]
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Note: Chemical shifts may vary by

ppm depending on concentration and water content in DMSO. The J-coupling

values are the robust constants.[1]

Detailed Spectral Assignments
Table 2: Complete

H and

C NMR Assignment (6-Hydroxy-4'-methoxyflavone)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://www.benchchem.com/product/b1634686/docs?utm_src=pdf-body#comparative-nmr-profiling-structural-elucidation-of-6-hydroxy-4-methoxyflavone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634686?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
(ppm), Multiplicity,

(Hz)
(ppm)

HMBC Correlations
(H

C)

2 - 163.5 -

3 6.95, s 104.2 C-2, C-4, C-10

4 - 176.8 -

5
7.51, d (

)
108.5 C-4, C-6, C-7, C-9

6 - (OH) 154.2 -

7
7.23, dd (

)
123.8 C-5, C-9

8
7.62, d (

)
119.5 C-6, C-10

9 - 149.8 -

10 - 124.5 -

1' - 123.5 -

2', 6'
8.05, d (

)
128.4 C-2, C-4'

3', 5'
7.12, d (

)
114.8 C-1', C-4'

4' - 162.5 -

OMe 3.86, s 55.8 C-4'

6-OH ~9.8-10.2 (br s) - C-5, C-6, C-7

Mechanistic Validation (Self-Validating Logic)[1]
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To confirm the structure without relying solely on literature values, use the HMBC Connectivity

Check. This protocol validates the linkage between the B-ring and the chromone core.

Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the decision-making process for assigning the regioisomer.
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(MW 268)
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(DMSO-d6)

Analyze H-5 Signal
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Large Doublet (J ~ 9 Hz)
Indicates Ortho Coupling
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Small Doublet (J ~ 2.5 Hz)
Indicates Meta Coupling

Ortho blocked

7-Hydroxy-4'-methoxyflavone
(Pratol)

6-Hydroxy-4'-methoxyflavone
(Target)

HMBC Confirmation:
H-3 correlates to C-1'

Click to download full resolution via product page

Caption: Logic flow for distinguishing A-ring substitution patterns based on H-5 coupling

constants.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1634686/docs?utm_src=pdf-body-img#comparative-nmr-profiling-structural-elucidation-of-6-hydroxy-4-methoxyflavone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634686?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 2: HMBC Key Correlations
The following diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC)

that link the spin systems.
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2J

C-1' (123.5)

3J (Link A-C rings)

C-10 (124.5)3J
H-2',6'

3J (Confirm B-ring attachment)

H-5

2J (Confirm A-ring position)

Click to download full resolution via product page

Caption: Key HMBC correlations. The H-3 to C-1' correlation confirms the flavone backbone

connectivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://cdn.caymanchem.com/cdn/insert/36071.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F36071%2F7-hydroxyflavone
https://www.benchchem.com/product/b1634686?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/SpectrumEN_6665-83-4_1HNMR.htm
https://pubmed.ncbi.nlm.nih.gov/17987643/
https://pubmed.ncbi.nlm.nih.gov/17987643/
https://cdn.caymanchem.com/cdn/insert/36071.pdf
https://www.benchchem.com/product/b1634686/docs#comparative-nmr-profiling-structural-elucidation-of-6-hydroxy-4-methoxyflavone
https://www.benchchem.com/product/b1634686/docs#comparative-nmr-profiling-structural-elucidation-of-6-hydroxy-4-methoxyflavone
https://www.benchchem.com/product/b1634686/docs#comparative-nmr-profiling-structural-elucidation-of-6-hydroxy-4-methoxyflavone
https://www.benchchem.com/product/b1634686/docs#comparative-nmr-profiling-structural-elucidation-of-6-hydroxy-4-methoxyflavone
https://www.benchchem.com/product/b1634686?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634686?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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